molecular formula C9H6Br2S2 B12795793 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene CAS No. 17965-64-9

3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene

Cat. No.: B12795793
CAS No.: 17965-64-9
M. Wt: 338.1 g/mol
InChI Key: OPIPPEUHPAQBIF-UHFFFAOYSA-N
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Description

3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene can be achieved through various methods, including the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of a boron reagent with a halogenated thiophene derivative in the presence of a palladium catalyst . The reaction conditions typically include mild temperatures and the use of an environmentally benign organoboron reagent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can vary depending on the desired yield and purity of the final product. The use of nickel and palladium-based catalytic systems is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3-methylthiophene
  • 3-Bromo-4-methylthiophene
  • 2-Bromothiophene

Uniqueness

3-Bromo-4-((4-bromo-3-thienyl)methyl)thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two bromine atoms and the thiophene ring system contribute to its distinct properties compared to other similar compounds .

Properties

CAS No.

17965-64-9

Molecular Formula

C9H6Br2S2

Molecular Weight

338.1 g/mol

IUPAC Name

3-bromo-4-[(4-bromothiophen-3-yl)methyl]thiophene

InChI

InChI=1S/C9H6Br2S2/c10-8-4-12-2-6(8)1-7-3-13-5-9(7)11/h2-5H,1H2

InChI Key

OPIPPEUHPAQBIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)Br)CC2=CSC=C2Br

Origin of Product

United States

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